molecular formula C8H10N2O4 B12448930 2-Nitro-1-pyridin-3-yl-propane-1,3-diol

2-Nitro-1-pyridin-3-yl-propane-1,3-diol

Cat. No.: B12448930
M. Wt: 198.18 g/mol
InChI Key: OBZDBQHBSIONOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-1-pyridin-3-yl-propane-1,3-diol is an organic compound with the molecular formula C8H10N2O4 It is characterized by the presence of a nitro group (-NO2) attached to a propane-1,3-diol backbone, with a pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-pyridin-3-yl-propane-1,3-diol typically involves the nitration of 1-pyridin-3-yl-propane-1,3-diol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-pyridin-3-yl-propane-1,3-diol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydroxyl groups (-OH) on the propane-1,3-diol backbone can undergo nucleophilic substitution reactions with halides or other electrophiles.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-1-pyridin-3-yl-propane-1,3-diol.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

2-Nitro-1-pyridin-3-yl-propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-1-pyridin-3-yl-propane-1,3-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-1-pyridin-3-yl-propane-1,3-diol is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-nitro-1-pyridin-3-ylpropane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c11-5-7(10(13)14)8(12)6-2-1-3-9-4-6/h1-4,7-8,11-12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZDBQHBSIONOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(CO)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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